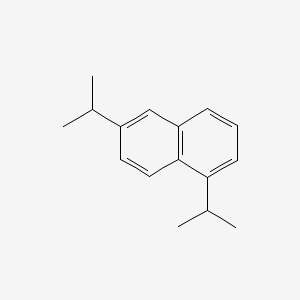

1,6-Diisopropylnaphthalene

Description

Historical Context of Naphthalene (B1677914) Alkylation Research

The study of naphthalene alkylation dates back to the early developments in organic chemistry. Friedel-Crafts reactions, discovered in the late 19th century, provided the initial framework for attaching alkyl groups to aromatic rings, including naphthalene. wikipedia.org Early research focused on understanding the fundamental principles of electrophilic aromatic substitution on the naphthalene nucleus. wikipedia.org Scientists explored the use of various catalysts, such as aluminum chloride and sulfuric acid, to facilitate the reaction between naphthalene and alkylating agents like alkenes or alcohols. wikipedia.orggoogle.com

These early investigations revealed that the alkylation of naphthalene is more complex than that of benzene (B151609), as the naphthalene molecule offers two distinct positions for substitution: the α-position (carbons 1, 4, 5, and 8) and the β-position (carbons 2, 3, 6, and 7). The distribution of the resulting isomers was found to be highly dependent on reaction conditions, including the catalyst, temperature, and solvent used. Over the years, research has shifted towards developing more selective and environmentally friendly catalytic systems. google.com The advent of zeolite catalysts, particularly shape-selective zeolites like H-mordenite, marked a significant advancement in controlling the isomeric distribution of alkylated naphthalenes. rsc.orgjlu.edu.cn This has been crucial for the targeted synthesis of specific isomers, such as 2,6-diisopropylnaphthalene (B42965), which is a key precursor for high-performance polymers. jlu.edu.cn

Significance of Diisopropylnaphthalene Isomers in Chemical Science

Diisopropylnaphthalene isomers are significant for both their practical applications and their role as model compounds in fundamental chemical research. A technical mixture of DIPN isomers is utilized as a solvent, particularly in applications like carbonless copy paper, due to its broad liquid range, low volatility, and low toxicity. wikipedia.org This mixture of isomers is also used as a replacement for polychlorinated biphenyls (PCBs) in various industrial applications. mq.edu.au

The individual isomers, however, often possess unique properties that make them suitable for more specialized applications. For instance, 2,6-diisopropylnaphthalene is a crucial intermediate in the production of 2,6-naphthalenedicarboxylic acid (2,6-NDCA). This dicarboxylic acid is a monomer used to synthesize high-performance polyesters like polyethylene (B3416737) naphthalate (PEN), which exhibits superior thermal, mechanical, and barrier properties compared to polyethylene terephthalate (B1205515) (PET). researchgate.net The structural similarity of certain DIPN isomers to naturally occurring plant growth regulators has also led to their use in agriculture, for example, in inhibiting the sprouting of stored potatoes. mq.edu.auepa.govebi.ac.uk

From a research perspective, the study of DIPN isomers provides valuable insights into the mechanisms of electrophilic substitution, isomerization, and catalysis. acs.org The separation and identification of the ten different isomers present a significant analytical challenge, driving the development of advanced chromatographic techniques. researchgate.netacs.org

Scope and Research Trajectories for 1,6-Diisopropylnaphthalene

While much of the commercial focus has been on the 2,6- and 2,7-isomers due to their applications in polymer science, this compound is also a component of the technical DIPN mixture and has been a subject of academic and industrial research. mq.edu.au Current research trajectories for this compound and other DIPN isomers are focused on several key areas:

Selective Synthesis: A primary goal is the development of highly selective catalysts and processes to produce specific DIPN isomers, including 1,6-DIPN, in high purity. This involves exploring novel catalyst materials, such as modified zeolites and ionic liquids, and optimizing reaction conditions to favor the formation of the desired isomer. acs.org

Separation and Purification: Given that the alkylation of naphthalene typically yields a complex mixture of isomers, efficient separation techniques are crucial. acs.org Research is ongoing to improve methods like distillation, crystallization, and adsorption for isolating specific isomers like 1,6-DIPN from the reaction mixture. researchgate.netacs.org

Novel Applications: Scientists are continuously exploring new potential applications for individual DIPN isomers. This includes investigating their properties as functional fluids, such as synthetic lubricant base oils, where their thermal and oxidative stability can be advantageous. wikipedia.org

Environmental Fate and Analysis: As DIPNs are used in various industrial products, understanding their environmental distribution and potential impact is important. researchgate.net Research focuses on developing sensitive analytical methods for detecting and quantifying specific isomers, including 1,6-DIPN, in environmental samples. mq.edu.auresearchgate.net

Properties of this compound

The physical and chemical properties of this compound are fundamental to its behavior and potential applications.

Physical and Chemical Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₁₆H₂₀ | |

| Molar Mass | 212.33 | g/mol |

| Melting Point | 26.6 - 30.8 | °C |

| Boiling Point | 306 - 307 | °C |

| Density | 0.950 | g/cm³ |

| Water Solubility | 7.23e-6 | g/L |

| Vapor Pressure | 7.55e-4 | mmHg |

| LogP (Octanol-Water Partition Coefficient) | 5.77 - 5.85 |

Data sourced from various chemical databases and may represent experimental averages or predicted values. epa.govchemeo.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

51113-41-8 |

|---|---|

Molecular Formula |

C16H20 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

1,6-di(propan-2-yl)naphthalene |

InChI |

InChI=1S/C16H20/c1-11(2)13-8-9-16-14(10-13)6-5-7-15(16)12(3)4/h5-12H,1-4H3 |

InChI Key |

GQHUSRBBMNYHIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C(=CC=C2)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 1,6 Diisopropylnaphthalene

Alkylation Strategies for Naphthalene (B1677914) Derivatization

The primary method for producing diisopropylnaphthalenes is the alkylation of naphthalene with propylene (B89431) or an isopropyl alcohol, a classic example of an electrophilic aromatic substitution. nih.govrsc.orgdicp.ac.cn The distribution of the resulting DIPN isomers, including the 1,6-isomer, is highly dependent on the chosen catalyst and reaction conditions. researchgate.netnih.gov

Alternative Synthetic Routes to Diisopropylnaphthalenes

While the shape-selective alkylation of naphthalene with propylene or isopropanol (B130326) over zeolite catalysts is a primary method for producing specific isomers like 1,6-DIPN, several alternative routes exist. These often involve different catalysts or alkylating agents.

One of the classic methods for synthesizing alkylated aromatic compounds is the Friedel-Crafts alkylation . This reaction can be applied to produce diisopropylnaphthalenes by reacting naphthalene with an isopropyl halide (e.g., isopropyl bromide) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). acs.org This method can also use an aluminum silicate (B1173343) catalyst with propene as the alkylating agent. nih.govnih.gov However, traditional Friedel-Crafts catalysts are often less selective than zeolites, producing a more complex mixture of isomers. acs.org

The choice of catalyst is a key differentiating factor in alternative synthetic pathways. Besides the commonly used H-mordenite and Y-type zeolites, other zeolites have been investigated for naphthalene isopropylation:

Hβ Zeolite (Zeolite Beta): This large-pore zeolite has been shown to be effective for the isopropylation of naphthalene with isopropyl alcohol under relatively mild conditions, demonstrating high conversion rates. gychbjb.com

HY Zeolite: This catalyst has been studied for the dialkylation of naphthalene using isopropanol, with research focusing on the effects of temperature, pressure, and reactant ratios on the product distribution. bham.ac.ukresearchgate.net

Modified Zeolites: To improve selectivity, base zeolites like HY can be modified with transition metals. For example, modifying HY zeolite with iron (Fe³⁺) has been shown to significantly increase the selectivity ratio of 2,6-DIPN to 2,7-DIPN. researchgate.net

These alternative routes highlight the flexibility in synthesizing diisopropylnaphthalenes, where the choice of catalyst and reaction conditions can be tailored to achieve different product distributions.

Isomer Distribution and Selectivity Control in Diisopropylnaphthalene Synthesis

The distribution of isomers in the synthesis of diisopropylnaphthalene is not random but is dictated by a combination of reaction conditions and catalyst properties. Control over this distribution is paramount for industrial applications where a specific isomer is the target product.

Kinetic vs. Thermodynamic Product Control

In the isopropylation of naphthalene, the initial products formed are often dictated by the principles of kinetic versus thermodynamic control. wikipedia.orglibretexts.orgthecatalyst.orgpressbooks.pub The α-positions (1, 4, 5, 8) of the naphthalene ring are more electron-rich and sterically accessible, leading to the rapid formation of α-substituted isomers like 1-isopropylnaphthalene (B1199988) (1-IPN) under kinetic control. nih.govacs.org These are known as the kinetic products because they are formed faster due to a lower activation energy barrier. wikipedia.org

However, the β-substituted isomers, such as 2-isopropylnaphthalene (B46572) (2-IPN), are thermodynamically more stable. nih.govacs.org Given sufficient energy (e.g., higher temperatures) and time, the initially formed kinetic products can rearrange to the more stable thermodynamic products. libretexts.orgkiche.or.kr This process involves the isomerization of the initially formed α,α- and α,β-DIPN isomers to the more stable β,β-DIPN isomers, which include 1,6-DIPN's close isomers, 2,6-DIPN and 2,7-DIPN. kiche.or.kr The catalysis over zeolites like FAU (H-Y) and BEA (H-Beta) can proceed under kinetic control at lower temperatures, while at higher temperatures, thermodynamic control becomes more influential. kiche.or.kr

| Control Type | Favored Product Type | Reaction Conditions |

| Kinetic Control | Less stable, faster-forming isomers (e.g., α-substituted) | Lower temperatures |

| Thermodynamic Control | More stable isomers (e.g., β,β'-substituted) | Higher temperatures, longer reaction times |

Shape-Selective Catalysis Principles and Manifestations in Zeolites

Zeolites, with their well-defined microporous structures, are instrumental in controlling the isomer distribution through shape-selective catalysis. jlu.edu.cnresearchgate.netrsc.orgrsc.org This principle relies on the steric constraints imposed by the catalyst's pores and channels, which can differentiate between reactants, transition states, or products based on their size and shape. acs.orgacs.org

H-mordenite (MOR) is a prime example of a shape-selective catalyst for the synthesis of linear DIPN isomers like 2,6-DIPN. rsc.orgresearchgate.netrsc.org Its one-dimensional pore structure is sufficiently large to allow the formation of the less bulky 2,6-DIPN but restricts the formation of bulkier isomers. researchgate.net In contrast, zeolites with larger pores, such as H-Y (FAU) and H-Beta (BEA), are less selective for linear isomers because their channels can accommodate a wider range of DIPN isomers. kiche.or.kr The selective formation of 2,6-DIPN over H-mordenite is a result of product selectivity, where the diffusion of the 2,6-isomer is favored within the zeolite channels. acs.org

Hierarchical zeolites, which possess both micropores and mesopores, have been developed to improve catalyst activity and stability by facilitating the diffusion of bulky molecules to and from the active sites within the micropores, while maintaining the intrinsic shape selectivity. researchgate.net

Influence of Catalyst Pore Structure and Acidity on Isomer Ratios

The specific characteristics of the zeolite catalyst, namely its pore structure and acidity, have a profound impact on the resulting isomer ratios.

Pore Structure: The dimensions of the zeolite pores are a critical determinant of isomer selectivity. For instance, the 2,6-DIPN/2,7-DIPN ratio is highly dependent on the pore structure of the zeolite used. researchgate.net H-mordenite favors the formation of 2,6-DIPN, whereas HY and H-beta zeolites tend to produce more 2,7-DIPN. researchgate.net This is attributed to how well the transition states for the formation of different isomers fit within the catalyst's pores.

Acidity: The acidity of the zeolite, both the type (Brønsted vs. Lewis) and density of acid sites, influences the catalytic activity and selectivity. A moderate acid site density is often optimal to balance high conversion rates with desired selectivity, minimizing undesirable side reactions. Dealumination of zeolites like HM and HY, which reduces acidity, has been shown to enhance catalytic activity for the selective preparation of 2,6-DIPN. acs.org The presence of more Brønsted acid sites in silica-alumina supported catalysts leads to higher conversion and selectivity towards diisopropylnaphthalenes. researchgate.net

| Catalyst | Predominant β,β-DIPN Isomer | Key Structural/Acidity Feature |

| H-Mordenite | 2,6-DIPN researchgate.net | One-dimensional, medium-sized pores |

| HY, H-Beta | 2,7-DIPN researchgate.net | Larger, three-dimensional pore structures kiche.or.kr |

Isomerization and Rearrangement Reaction Mechanisms of Diisopropylnaphthalenes

Once formed, the various DIPN isomers can undergo further transformations through isomerization and rearrangement reactions, which are crucial for enriching the product mixture in the desired isomer.

Acid-Catalyzed Alkyl Group Migration

The isomerization of diisopropylnaphthalenes is an acid-catalyzed process that involves the migration of isopropyl groups around the naphthalene nucleus. nih.govresearchgate.net This can occur through dealkylation-realkylation pathways, where an isopropyl group is cleaved from the naphthalene ring and then reattaches at a different position. kiche.or.kracs.org The external surface of zeolites is particularly effective in catalyzing the isomerization of DIPN isomers. researchgate.net For example, the isomerization of 2,6-DIPN over an HM zeolite at high temperatures can lead to the formation of 2,7-DIPN. acs.org

Intramolecular Isopropyl Group Shifts (e.g., 1,2-Isopropyl Shift)

In addition to intermolecular pathways, intramolecular rearrangements, such as a 1,2-isopropyl shift, are also possible. acs.org Computational studies have shown that for alkyl groups like isopropyl, intramolecular transfers are feasible and become easier as the size of the alkyl group increases from methyl to isopropyl. acs.org Ab initio calculations suggest that 2,6-DIPN and 2,7-DIPN can interconvert via a 1,2-isopropyl shift within the main channel of mordenite (B1173385) zeolite. acs.org This intramolecular migration allows for the transformation between isomers without the need for complete detachment from the naphthalene ring, a process that might be sterically hindered within the confined space of a zeolite pore. acs.org

Intermolecular Alkyl Transfer Processes

The synthesis of specific diisopropylnaphthalene (DIPN) isomers is often complicated by alkyl transfer reactions. These processes, catalyzed by acids, involve the cleavage of an alkyl group from a naphthalene ring and its subsequent addition to another naphthalene molecule. This redistribution of alkyl groups leads to a mixture of DIPN isomers, with the equilibrium shifting towards the thermodynamically most stable isomers.

The alkylation of naphthalene to produce 2,6-DIPN, a commercially significant isomer, is understood to occur in three main steps over zeolite catalysts: isopropylation, isomerization, and the alkyl conversion reaction. nih.gov Initially, isopropylation can occur at either the α or β position of the naphthalene ring. The α-position (C1) has a higher electron cloud density, leading to the rapid formation of the kinetic product, 1-isopropylnaphthalene (1-IPN). nih.gov However, the β-substituted product, 2-isopropylnaphthalene (2-IPN), is thermodynamically more stable. nih.gov

Through acid-catalyzed alkyl transfer and isomerization, these monoisopropylnaphthalenes can be further isopropylated to form various DIPN isomers. nih.gov The isopropyl groups can rearrange, and this process ultimately favors the formation of the most stable isomers. nih.gov Quantum chemical calculations have shown that for bulkier alkyl groups like isopropyl, intermolecular transfer is a significant pathway for isomerization. acs.org This is in contrast to smaller alkyl groups like methyl, which can also undergo intramolecular shifts. acs.org The transition state for an intermolecular transfer involves the alkyl group positioned between two naphthalene rings, a sterically demanding configuration. acs.org

Equilibrium Studies of Diisopropylnaphthalene Isomers

Understanding the thermodynamic equilibrium of diisopropylnaphthalene (DIPN) isomers is crucial for developing selective synthesis strategies. Research has established that while the α-position of the naphthalene ring is kinetically favored for electrophilic alkylation, the β-position is thermodynamically more stable. acs.org This means that over time and under equilibrium conditions, the isomer distribution will favor β-substituted products.

For DIPN isomers, theoretical calculations predict that the 2,6- and 2,7-isomers are significantly more stable than the other isomers. acs.org These predictions are supported by experimental observations, which find that in equilibrium mixtures, 1,3-, 1,6-, and 1,7-DIPN are also present in detectable amounts. acs.orgresearchgate.net The relative stability of the isomers dictates their proportion in the final product mixture when equilibrium is reached.

The separation of these isomers, particularly the closely related 2,6- and 2,7-DIPN, presents a significant industrial challenge due to their similar physical properties. acs.org Equilibrium constants for the formation of complexes between DIPN isomers and separating agents like thiourea (B124793) have been studied to facilitate their separation. acs.orgnii.ac.jp These studies have shown that thiourea preferentially forms complexes with 2,6-DIPN, offering a potential method for its purification. acs.orgnii.ac.jp

Below is a table summarizing the calculated and experimental thermodynamic equilibrium compositions for a mixture of DIPN isomers.

| Isomer | Calculated Equilibrium Fraction | Experimental Equilibrium Fraction |

| 1,3-DIPN | Present in detectable amounts | Identified in product mixtures researchgate.net |

| 1,6-DIPN | Present in detectable amounts | Identified in product mixtures researchgate.net |

| 1,7-DIPN | Present in detectable amounts | Identified in product mixtures researchgate.net |

| 2,6-DIPN | High stability predicted acs.org | Major component in equilibrium mixtures researchgate.net |

| 2,7-DIPN | High stability predicted acs.org | Major component in equilibrium mixtures researchgate.net |

Derivatization and Functionalization Strategies for 1,6-Diisopropylnaphthalene

While the primary focus of industrial synthesis is often on the 2,6- and 2,7-isomers, the other isomers, including this compound, can be derivatized to create a range of other chemical compounds. The functionalization of the naphthalene core or the isopropyl side chains opens up possibilities for creating new materials and molecules with specific properties.

General strategies for the derivatization of aromatic hydrocarbons like diisopropylnaphthalenes can be applied. These include:

Oxidation: The isopropyl groups can be oxidized to form carboxylic acids. For instance, 2,6-DIPN is oxidized to produce 2,6-naphthalenedicarboxylic acid (2,6-NDCA), a valuable monomer for high-performance polymers. A similar oxidation of 1,6-DIPN would be expected to yield 1,6-naphthalenedicarboxylic acid.

Halogenation: Halogens can be introduced onto the naphthalene ring through electrophilic substitution reactions. The position of substitution would be directed by the existing isopropyl groups.

Nitration and Sulfonation: These classic electrophilic aromatic substitution reactions can also be employed to introduce nitro and sulfonic acid groups, respectively, onto the naphthalene ring.

Peroxide Formation: Research has shown that 2,6-diisopropylnaphthalene (B42965) can be condensed with hydroperoxides to form peroxide derivatives. researchgate.net This type of reaction could potentially be applied to 1,6-DIPN as well.

The introduction of functional groups is a key strategy for altering the physical and chemical properties of polycyclic aromatic hydrocarbons (PAHs) and is crucial for their application in fields like optoelectronics. uzh.ch

Chemical Reactivity and Transformation Pathways of 1,6 Diisopropylnaphthalene

Electrophilic Aromatic Substitution Reactions of Diisopropylnaphthalenes

Electrophilic aromatic substitution (EAS) in naphthalene (B1677914) derivatives is a fundamental pathway for introducing new functional groups onto the aromatic core. The naphthalene system is inherently more reactive towards electrophiles than benzene (B151609) due to its lower resonance energy per ring. Substitution on the naphthalene nucleus generally favors the alpha-position (C1, C4, C5, C8) over the beta-position (C2, C3, C6, C7) because the carbocation intermediate formed during alpha-attack is better stabilized by resonance, preserving one intact benzene ring. mdpi.comsemanticscholar.org

The presence of the two isopropyl groups on the 1,6-diisopropylnaphthalene molecule further influences the regioselectivity of these reactions. Isopropyl groups are classified as weakly activating electron-donating groups (+I effect) and are ortho, para-directors. organicchemistrytutor.comwikipedia.orgsavemyexams.com In the case of this compound, the directing effects of the two groups must be considered in concert:

The 1-isopropyl group directs incoming electrophiles to the ortho position (C2) and the para position (C4).

The 6-isopropyl group directs incoming electrophiles to the ortho positions (C5 and C7).

Combining these effects, the positions most activated for electrophilic attack are C2, C4, C5, and C7. However, steric hindrance from the bulky isopropyl groups can play a significant role. libretexts.org Attack at the C2 position is sterically hindered by the adjacent C1-isopropyl group. Similarly, attack at C5 and C7 may be influenced by the peri-hydrogen at C4 and the C6-isopropyl group, respectively. Therefore, the C4 and C7 positions are likely to be the most favored sites for substitution, balancing electronic activation and steric accessibility. The precise product distribution would depend on the specific electrophile and reaction conditions.

Oxidation Reactions of Diisopropylnaphthalenes

The isopropyl side chains of this compound are susceptible to oxidation, providing a key pathway to valuable derivatives, most notably naphthalenedicarboxylic acids. This transformation is of significant industrial interest, as analogous compounds like 2,6-naphthalenedicarboxylic acid are precursors to high-performance polyesters. wikipedia.orgresearchgate.net

Aerobic oxidation offers a green and efficient route for the conversion of alkylaromatics. N-Hydroxyphthalimide (NHPI) has emerged as a highly effective organocatalyst for these transformations, often used in conjunction with a co-catalyst or initiator. nih.govpolimi.it The oxidation of diisopropylnaphthalenes using NHPI-mediated systems proceeds via a free-radical mechanism. researchgate.net

The key steps in the NHPI catalytic cycle are:

Initiation: The NHPI is converted to the phthalimide (B116566) N-oxyl (PINO) radical. This can be initiated by small amounts of metal salts (like Co(II) acetate), radical initiators (like AIBN), or even by single electron transfer with molecular oxygen at elevated temperatures. polimi.itmdpi.com

Propagation: The PINO radical abstracts a tertiary hydrogen atom from one of the isopropyl groups of this compound. This step is favored due to the relative weakness of the benzylic C-H bond.

Oxygenation: The resulting tertiary alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical.

Hydroperoxide Formation: The peroxyl radical then abstracts a hydrogen atom from another molecule of NHPI, regenerating the PINO radical and forming a hydroperoxide intermediate. This allows the catalytic cycle to continue. polimi.it

Studies on the oxidation of 2,6-diisopropylnaphthalene (B42965) have shown that this method can efficiently produce the corresponding hydroperoxides. researchgate.netbohrium.com A similar reactivity is expected for the 1,6-isomer, leading to the formation of 1-hydroperoxy-1-(6-isopropylnaphthalen-1-yl)propane and 2-(6-(1-hydroperoxypropan-2-yl)naphthalen-2-yl)propan-2-yl hydroperoxide.

| Substrate | Catalyst System | Temperature | Solvent | Primary Product |

|---|---|---|---|---|

| 2,6-Diisopropylnaphthalene | NHPI / AIBN | 60 °C | Acetonitrile | 2,6-Di(hydroperoxyisopropyl)naphthalene |

| Cumene | NHPI / AIBN | 60 °C | Acetonitrile | Cumene hydroperoxide |

| 2-Isopropylnaphthalene (B46572) | NHPI / AIBN | 60 °C | Acetonitrile | 2-(hydroperoxyisopropyl)naphthalene |

The ultimate oxidation product of this compound is 1,6-naphthalenedicarboxylic acid. This conversion is typically achieved through liquid-phase aerobic oxidation using multi-component catalyst systems, often in an acidic solvent like acetic acid. Common catalysts include combinations of cobalt and manganese salts, with a bromine source (e.g., NaBr, HBr) acting as a promoter. google.com

The reaction proceeds through several intermediate stages, including the hydroperoxides, alcohols, and ketones, before the complete oxidation of the isopropyl groups to carboxylic acid functionalities. The process for the analogous 2,6-diisopropylnaphthalene is well-established and serves as a model for the 1,6-isomer. wikipedia.orggoogleapis.com

| Catalyst Components | Promoter | Solvent | Temperature Range | Pressure Range |

|---|---|---|---|---|

| Cobalt (Co), Manganese (Mn), Cerium (Ce) salts | Bromine (Br) source | Water or Acetic Acid | 160-210 °C | 2-4 MPa |

The final dicarboxylic acid product is a valuable monomer for the synthesis of specialty polymers and other advanced materials.

Radical Reactions and Their Pathways

Beyond the radical mechanism of NHPI-catalyzed oxidation, this compound can undergo other radical-mediated transformations. A key example is free-radical halogenation, which selectively targets the benzylic positions of the isopropyl groups due to the stability of the resulting tertiary benzylic radical.

Using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light), a bromine atom can replace the tertiary hydrogen on one or both isopropyl groups. liberty.edu The reaction proceeds via a classic radical chain mechanism:

Initiation: The initiator generates a small number of radicals.

Propagation: A bromine radical abstracts the tertiary benzylic hydrogen from an isopropyl group, forming HBr and a stable tertiary benzylic radical. This radical then reacts with Br₂ (or NBS) to form the brominated product and a new bromine radical, which continues the chain.

Termination: Two radicals combine to end the chain.

This reaction provides a synthetic route to functionalized diisopropylnaphthalenes, where the bromine can be subsequently displaced by other nucleophiles, opening pathways to a wider range of derivatives.

Thermal Decomposition and Pyrolysis Studies

At elevated temperatures and in the absence of oxygen, this compound undergoes thermal decomposition or pyrolysis. The primary thermal reaction for alkylated aromatic compounds is dealkylation. acs.org For this compound, thermal cracking would involve the cleavage of the carbon-carbon bond between the naphthalene ring and the isopropyl groups. This process would likely yield naphthalene and propene as the initial major products.

The products of the initial pyrolysis step, particularly naphthalene and propene, can serve as building blocks for the formation of larger, more complex polycyclic aromatic hydrocarbons (PAHs). whiterose.ac.uk PAHs are primarily formed at high temperatures (typically >500°C) through incomplete combustion or pyrolysis of organic matter. mdpi.comnih.gov

The formation of higher PAHs from the pyrolysis products of this compound can occur through several proposed mechanisms:

Radical-based addition: Small, highly reactive radical species generated during pyrolysis can add to the naphthalene ring, leading to the growth of larger aromatic systems.

Diels-Alder type reactions: Unsaturated products like propene can undergo further reactions to form dienes, which can then participate in cycloaddition reactions with other unsaturated species to build new rings. whiterose.ac.uk

Condensation reactions: At very high temperatures, naphthalene molecules themselves can condense, losing hydrogen atoms to form larger fused-ring structures like binaphthalenes and eventually larger PAHs.

Therefore, while this compound is a three-ring PAH itself (counting the fused rings), its thermal decomposition contributes to the complex mixture of higher-molecular-weight PAHs found in high-temperature environments. semanticscholar.orgicm.edu.pl

Comparative Reactivity Studies of Diisopropylnaphthalene Isomers

The reactivity of diisopropylnaphthalene isomers is principally governed by the positions of the two isopropyl groups on the naphthalene core. These positions dictate the steric hindrance and electronic properties of the molecule, which in turn influence its stability and propensity to undergo chemical transformations. The ten isomers of DIPN can be categorized based on the substitution pattern: α,α-, α,β-, and β,β-. This compound is an α,β-isomer.

In the presence of an acid catalyst, such as a zeolite, the dominant reaction pathways for DIPN isomers are isomerization and transalkylation (also referred to as disproportionation or alkyl conversion). nih.gov

Isomerization: This process involves the intramolecular migration of an isopropyl group from one position to another on the naphthalene ring. The ultimate goal of this process in industrial applications is to convert various DIPN isomers into the thermodynamically most stable and desired 2,6-DIPN. nih.gov

Transalkylation: This intermolecular reaction involves the transfer of an isopropyl group from one naphthalene ring to another. For instance, a diisopropylnaphthalene molecule can react with a naphthalene molecule to produce two monoisopropylnaphthalene molecules, or it can react with another diisopropylnaphthalene to form a triisopropylnaphthalene and a monoisopropylnaphthalene. nih.gov

General Reactivity Trends:

The reactivity of the DIPN isomers is closely tied to their thermodynamic stability. Generally, isomers with isopropyl groups at the β-positions (2, 3, 6, and 7) are more stable than those with groups at the α-positions (1, 4, 5, and 8). This is due to reduced steric hindrance at the β-positions. nih.gov Consequently, the β,β-isomers, 2,6-DIPN and 2,7-DIPN, are the most thermodynamically stable. nih.gov

Conversely, the α-positions of the naphthalene ring are more electron-rich and thus more susceptible to electrophilic attack. This makes the formation of α-substituted isomers, such as 1-isopropylnaphthalene (B1199988), a kinetically favored process during the initial alkylation of naphthalene. nih.gov

Therefore, in a mixture of DIPN isomers subjected to isomerization conditions, the less stable α,α- and α,β-isomers will tend to convert to the more stable β,β-isomers over time. This drives the reaction mixture towards a thermodynamic equilibrium that is rich in 2,6-DIPN and 2,7-DIPN. nih.gov

Reactivity of this compound:

As an α,β-isomer, this compound is of intermediate stability. It is more stable than α,α-isomers but less stable than the β,β-isomers. Under isomerization conditions, the isopropyl group at the α-position (position 1) is more labile and prone to migration than the group at the β-position (position 6). This means that 1,6-DIPN will readily participate in isomerization reactions, acting as an intermediate in the pathway to the more stable 2,6- and 2,7-DIPN.

The further isopropylation of DIPN isomers to triisopropylnaphthalene (TriIPN) also reveals differences in reactivity. Studies have shown that α,β- and β,β-DIPN isomers are the principal precursors to the major TriIPN isomers, such as 1,3,6- and 1,3,7-TriIPN. The formation of bulkier TriIPN isomers is often disfavored due to steric constraints within the catalyst pores. researchgate.net

Comparative Isomer Distribution in Reactivity Studies:

The following table illustrates a hypothetical, yet representative, product distribution from the isomerization of different classes of DIPN isomers over a zeolite catalyst. This data is based on the established principles of kinetic versus thermodynamic control in naphthalene alkylation.

| Starting Isomer Type | Key Isomers in Product Mixture (%) | Rationale |

|---|---|---|

| α,α- (e.g., 1,5-DIPN) | Highly reactive; readily isomerizes towards more stable forms. | |

| α,β- (e.g., 1,6-DIPN) | Intermediate reactivity; efficiently converts to β,β-isomers. | |

| β,β- (e.g., 2,7-DIPN) | Thermodynamically stable; less prone to further isomerization. |

The following table provides a qualitative comparison of the relative reactivity of different DIPN isomer classes in acid-catalyzed reactions.

| Isomer Class | Example Isomers | Relative Stability | Relative Isomerization Rate |

|---|---|---|---|

| α,α- | 1,4-DIPN, 1,5-DIPN | Low | High |

| α,β- | 1,3-DIPN, 1,6-DIPN, 1,7-DIPN | Medium | Medium |

| β,β- | 2,6-DIPN, 2,7-DIPN | High | Low |

Theoretical and Computational Chemistry Approaches to 1,6 Diisopropylnaphthalene

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed understanding of the electronic structure and properties of molecules. These methods are instrumental in studying 1,6-diisopropylnaphthalene.

Below is a table showcasing typical optimized geometric parameters for a substituted naphthalene (B1677914) system, as would be obtained from a DFT calculation.

| Parameter | Value |

| C-C (naphthalene ring) | ~1.37 - 1.42 Å |

| C-C (isopropyl group) | ~1.53 - 1.54 Å |

| C-H (aromatic) | ~1.08 - 1.09 Å |

| C-H (isopropyl) | ~1.10 Å |

| C-C-C (naphthalene ring) | ~118 - 122° |

| H-C-H (isopropyl) | ~107 - 109° |

| C-C-H (aromatic) | ~119 - 121° |

| Note: These are representative values for similar aromatic hydrocarbons. Specific values for this compound would be obtained from a dedicated DFT calculation. |

A significant application of quantum chemical calculations is the prediction of various spectroscopic parameters. These theoretical spectra are invaluable for interpreting and assigning experimental data.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. researchgate.netksu.edu.sacardiff.ac.ukspectroscopyonline.com By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as C-H stretching or ring deformation. researchgate.net For diisopropylnaphthalene isomers, theoretical IR and Raman spectra have been calculated to distinguish between them. researchgate.net The B3PW91 functional with a 6-311G* basis set has been shown to provide good agreement with experimental vibrational spectra for similar compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a powerful tool for calculating the NMR chemical shifts of ¹H and ¹³C nuclei. nih.govresearchgate.netrsc.org These calculations provide theoretical chemical shifts that can be compared with experimental NMR spectra to confirm the molecular structure and assign specific resonances to individual atoms within the this compound molecule. nih.gov

The following table illustrates the type of data obtained from such calculations for a substituted naphthalene.

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (aromatic) | 7.0 - 8.0 | 7.2 - 7.9 |

| ¹H (isopropyl CH) | 3.0 - 3.5 | 3.2 |

| ¹H (isopropyl CH₃) | 1.2 - 1.5 | 1.3 |

| ¹³C (aromatic) | 120 - 140 | 123 - 135 |

| ¹³C (isopropyl CH) | 30 - 35 | 34 |

| ¹³C (isopropyl CH₃) | 20 - 25 | 24 |

| Note: The calculated values are typically scaled to improve agreement with experimental data. The experimental values are approximate for diisopropylnaphthalenes. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.net

The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. youtube.comresearchgate.net A smaller gap generally suggests higher reactivity. For aromatic systems like this compound, DFT calculations can accurately determine the energies of the HOMO and LUMO and visualize their spatial distribution. This analysis helps in predicting the most likely sites for electrophilic and nucleophilic attack. For instance, a study on naphthalene and its derivatives using the B3LYP method with the 6-311++G(d,p) basis set has been conducted to understand the impact of substituents on the HOMO-LUMO gap.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

| Note: These are typical energy ranges for substituted naphthalenes. The specific values depend on the level of theory and the exact molecular geometry. |

A potential energy surface (PES) is a mathematical representation of a system's energy as a function of its geometric parameters. uni-muenchen.deq-chem.com By mapping the PES, chemists can identify stable conformations (energy minima), transition states (saddle points), and the energy barriers between them. uni-muenchen.deq-chem.com

For this compound, a key conformational feature is the rotation of the two isopropyl groups. A relaxed PES scan can be performed by systematically varying the dihedral angles that define the orientation of the isopropyl groups relative to the naphthalene ring, while optimizing the rest of the molecular geometry at each step. uni-muenchen.deyoutube.com This allows for the determination of the rotational energy barrier and the identification of the most stable rotational conformers. Such studies are crucial for understanding the molecule's flexibility and how its shape influences its interactions with other molecules.

Quantum chemical calculations can provide accurate estimates of various thermochemical properties, which are essential for understanding the stability and reactivity of molecules. ausetute.com.aulibretexts.orglibretexts.orgwikipedia.org The standard Gibbs free energy of formation (Gf°) is a key thermodynamic quantity that indicates the stability of a compound relative to its constituent elements in their standard states. ausetute.com.auwikipedia.org

For a molecule like this compound, which has several structural isomers, DFT calculations can be used to determine the relative stabilities of these isomers. nih.gov By calculating the Gibbs free energy of each isomer, it is possible to predict their equilibrium distribution at a given temperature. These calculations must include corrections for the zero-point vibrational energy (ZPVE), which is the residual vibrational energy of a molecule at absolute zero. nih.gov The ZPVE is calculated from the computed vibrational frequencies and is a crucial component for obtaining accurate thermochemical data.

| Property | Calculated Value |

| Enthalpy of Formation (ΔHf°) | Varies by isomer |

| Gibbs Free Energy of Formation (ΔGf°) | Varies by isomer |

| Zero-Point Vibrational Energy (ZPVE) | ~200-220 kcal/mol |

| Note: The relative stability of diisopropylnaphthalene isomers is influenced by steric interactions between the isopropyl groups. |

Molecular Mechanics (MM) Simulations

While quantum chemical calculations provide high accuracy for smaller systems, they can be computationally expensive for studying the dynamics of larger systems or for longer timescales. Molecular mechanics (MM) offers a computationally less demanding alternative by using classical mechanics and empirical force fields to describe the potential energy of a system. nih.govhi.is

MM simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. By simulating the motion of the atoms over time (molecular dynamics), it is possible to study the conformational dynamics, including the rotation of the isopropyl groups and the flexibility of the naphthalene ring system. nih.gov These simulations can provide insights into the populations of different conformers at various temperatures and in different solvent environments. Although less accurate than quantum methods for electronic properties, MM is a powerful tool for studying the structural and dynamic aspects of larger molecular systems.

Molecular Dynamics (MD) Simulations (e.g., Conformational Dynamics, Interactions)

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. rush.edumdpi.com These simulations can provide detailed insights into conformational dynamics and intermolecular interactions. However, a review of available scientific literature indicates a lack of specific MD simulation studies conducted on this compound to analyze its conformational dynamics or interaction patterns.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for elucidating the step-by-step processes of chemical reactions at a molecular level. scielo.br While studies directly on this compound are scarce, a theoretical investigation into the reaction mechanism of a closely related compound, 3-isopropyl-1,6-dimethyl-naphthalene , provides relevant insights.

A study on the nitration reaction of 3-isopropyl-1,6-dimethyl-naphthalene was conducted within the framework of Molecular Electron Density Theory (MEDT), using Density Functional Theory (DFT) calculations at the B3LYP/6‐311G(d,p) level. researchgate.net The key findings from this computational analysis include:

Reaction Mechanism: The nitration reaction proceeds through a two-step mechanism. This involves the formation of a tetrahedral cation intermediate, which is characteristic of electrophilic aromatic substitution (EAS) reactions. researchgate.net

Regioselectivity: Analysis of the Parr functions and the relative energies of competitive reaction pathways demonstrated that the nitration reaction is highly regioselective. researchgate.net This computational result was in clear agreement with experimental outcomes. researchgate.net The study of the electrophilic attack of the nitronium ion on the naphthalene derivative identified it as the rate-determining step, which ultimately governs the regiochemical composition of the final products. researchgate.net

These computational approaches are instrumental in understanding reactivity and selectivity in organic chemistry, providing a molecular-level explanation for observed experimental results. scielo.brrsc.org

In Silico Modeling of Molecular Interactions (e.g., Molecular Docking)

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery and materials science to study molecular interactions. nih.govresearchgate.net Despite the broad applicability of these methods, a search of the scientific literature did not yield specific studies involving the in silico modeling or molecular docking of this compound with target proteins or other receptors.

Advanced Spectroscopic and Structural Elucidation Studies of 1,6 Diisopropylnaphthalene

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of diisopropylnaphthalene (DIPN) isomer mixtures, which are typically generated during the alkylation of naphthalene (B1677914) with propylene (B89431). nih.gov The chromatographic component separates the isomers based on their boiling points and interactions with the stationary phase of the GC column, while the mass spectrometer provides mass-to-charge ratio data, enabling identification.

In a typical analysis of naphthalene alkylation products, multiple DIPN isomers are detected. Research has successfully separated and identified seven of the ten possible isomers using GC-MS, including 1,6-diisopropylnaphthalene. nih.gov The isomers commonly identified in these mixtures are detailed in the table below. Due to significant steric hindrance, the 1,2- and 1,8-DIPN isomers are generally not formed or are present below detection limits. nih.gov

The mass spectra of DIPN isomers are characterized by a distinctive molecular ion peak at m/z 212 and a base peak at m/z 197, corresponding to the loss of a methyl group. mq.edu.au While the mass spectra for the different isomers are very similar, their unique retention times on a given GC column allow for their differentiation and quantification. For instance, using apolar columns typically found in geochemical analyses, DIPN mixtures can be resolved into several distinct peaks corresponding to different isomers or co-eluting groups of isomers. mq.edu.au

| Identified Isomer |

|---|

| 1,3-Diisopropylnaphthalene |

| 1,4-Diisopropylnaphthalene |

| 1,5-Diisopropylnaphthalene |

| This compound |

| 1,7-Diisopropylnaphthalene |

| 2,6-Diisopropylnaphthalene (B42965) |

| 2,7-Diisopropylnaphthalene |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) serves as a complementary technique to GC for the separation of DIPN isomers. Early studies successfully utilized HPLC coupled with an ultraviolet (UV) detector to create isomer fingerprints for industrial DIPN mixtures. nih.gov This method, often used in conjunction with GC-MS and Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR), allowed for the mutual comparison and confirmation of six major isomers, including 1,6-DIPN. nih.gov The separation in HPLC is based on the differential partitioning of the isomers between the mobile phase and the stationary phase, providing an alternative selectivity to that of GC.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for High-Resolution Separation

The separation of all ten DIPN isomers by a single GC column is exceptionally challenging due to their similar boiling points and polarities. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power. This technique utilizes two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. nih.gov

Studies have demonstrated that GCxGC provides a clear and necessary improvement over single-column techniques for DIPN analysis. nih.govcolab.ws The enhanced peak capacity of GCxGC allows for superior qualitative and quantitative separation of the isomers. nih.gov This high-resolution technique has been successfully applied to determine the composition of complex DIPN mixtures from both typical zeolite catalyst experiments and commercial formulations, showcasing its superiority for resolving closely eluting isomers. colab.ws

| Technique | Advantages for DIPN Analysis | Limitations for DIPN Analysis |

|---|---|---|

| Single-Column GC | Standard, widely available technique. nih.gov | Incomplete separation of all isomers, particularly 2,6- and 2,7-DIPN. nih.gov |

| GCxGC | Vastly superior resolution and peak capacity. nih.gov Enables more accurate qualitative and quantitative analysis of complex mixtures. colab.ws | Higher instrument cost and more complex data analysis. nih.gov |

Vibrational Spectroscopy (FT-IR, Raman) for Structural and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about a molecule's structure, bonding, and conformation. albany.edumdpi.com These techniques probe the vibrational modes of a molecule. caltech.edu FT-IR spectroscopy measures the absorption of infrared radiation by a sample, and it is particularly sensitive to polar bonds and hetero-nuclear functional groups. surfacesciencewestern.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light and is highly sensitive to non-polar and homo-nuclear bonds. surfacesciencewestern.com6-napse.com Together, they offer a comprehensive view of a molecule's vibrational fingerprint.

Experimental vibrational spectra for DIPN isomers are often acquired using hyphenated techniques like GC-FTIR, which provides gas-phase infrared spectra for individual, chromatographically separated isomers. nih.gov The interpretation of these spectra allows for the differentiation of isomers that may be difficult to distinguish by mass spectrometry alone.

The gas-phase infrared spectra of DIPN isomers show characteristic patterns, particularly in the C-H aromatic out-of-plane deformation region (below 900 cm⁻¹). These patterns are unique to the substitution pattern on the naphthalene ring and allow for the positive identification of isomers like 1,6-DIPN. researchgate.net Researchers have successfully used GC-FTIR to obtain the IR spectra of seven DIPN isomers and have even predicted the spectra for the remaining, less common isomers. nih.gov

To aid in the assignment of complex experimental spectra, researchers employ computational methods, primarily Density Functional Theory (DFT), to calculate theoretical vibrational spectra. dtic.mil These calculations provide the frequencies and intensities of the vibrational modes for a given molecular structure. dtic.mil

For DIPN isomers, theoretical IR spectra have been calculated using DFT methods such as B3PW91 with basis sets like 6-31G*. researchgate.net A crucial step in this process is the scaling of the resulting theoretical frequencies, often by an empirically derived factor, to correct for anharmonicity and other approximations inherent in the calculation. researchgate.net Studies have shown a very good agreement between the scaled theoretical spectra and the experimental spectra for pure, isolated DIPN isomers. researchgate.net This strong correlation allows researchers to:

Confidently assign the experimental vibrational bands to specific molecular motions.

Assign the structures of isomers present in unresolved mixtures, such as 1,6-DIPN, by matching their experimental spectra to the calculated ones. researchgate.net

Predict the IR spectra for isomers that have not been isolated or synthesized. researchgate.net

| Component | Examples | Purpose |

|---|---|---|

| DFT Functional | B3LYP, B3PW91 | Approximates the exchange-correlation energy in the electronic structure calculation. researchgate.netdtic.mil |

| Basis Set | 6-31G*, 6-311G(d,p), 6-311++G(d,p) | A set of mathematical functions used to build the molecular orbitals. researchgate.netdtic.milnih.gov |

While DFT calculations provide the frequencies of vibrational modes, a Potential Energy Distribution (PED) analysis is required to understand the precise nature of these vibrations. researchgate.net PED analysis decomposes each calculated vibrational mode into contributions from defined internal coordinates (e.g., C-H stretching, C-C-C bending, ring torsions). nih.gov

This analysis, often performed with specialized software like VEDA (Vibrational Energy Distribution Analysis), provides a detailed and quantitative assignment of each band in the theoretical spectrum. researchgate.net For molecules like DIPN isomers, PED analysis has been used to interpret the calculated IR and Raman spectra, clarifying the similarities and differences between the vibrational characteristics of each isomer. researchgate.net This level of detail is invaluable for identifying unique spectral features that can be used to detect a specific isomer, such as 1,6-DIPN, within a complex mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For diisopropylnaphthalene isomers, where the core structure is identical and only the substitution pattern differs, NMR provides definitive proof of the precise arrangement of the isopropyl groups on the naphthalene ring. Both ¹H and ¹³C NMR are utilized to confirm the structure of this compound, often after its isolation from mixtures of isomers. nih.gov

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For 1,6-DIPN, one would expect distinct signals for the aromatic protons on the naphthalene core, a septet for the methine (CH) proton of the isopropyl groups, and a doublet for the methyl (CH₃) protons. The specific chemical shifts and coupling patterns of the aromatic protons are unique to the 1,6-substitution pattern, allowing it to be distinguished from other isomers like 1,5-, 2,6-, or 2,7-DIPN.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom typically produces a single peak. The spectrum of 1,6-DIPN would show characteristic signals in the aromatic region for the ten carbons of the naphthalene ring and signals in the aliphatic region for the methine and methyl carbons of the two isopropyl groups. The symmetry of the molecule influences the number of distinct signals, aiding in the structural assignment. While research confirms the use of NMR to identify 1,6-DIPN following its separation from other isomers, a publicly available, detailed tabulation of its specific chemical shifts is not readily found in the scientific literature. nih.govresearchgate.net

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The general procedure involves dissolving a purified sample of the compound in a deuterated solvent, which is transparent in the ¹H NMR spectrum. illinois.edu

Standard experimental parameters for acquiring ¹H and ¹³C NMR spectra include:

Spectrometer Frequency: Data are typically recorded on high-field NMR spectrometers, such as those operating at 300, 500, or 600 MHz for protons. pitt.edu Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin systems in the aromatic region of molecules like 1,6-DIPN.

Solvent: A suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or acetone-d₆, is used to dissolve the sample. illinois.edu The choice of solvent can slightly influence the chemical shifts of the analyte. eurisotop.com

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard to reference the chemical shift scale to 0 ppm for both ¹H and ¹³C spectra. illinois.edueurisotop.com

Temperature: Spectra are typically recorded at a constant temperature, often 298 K (25 °C), to ensure reproducibility. pitt.edu

Pulse Sequences: Standard pulse programs are used to acquire ¹H and proton-decoupled ¹³C spectra. More advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structure.

To provide an even higher level of confidence in structural assignments, especially when dealing with closely related isomers, experimental NMR data can be compared with theoretical chemical shifts calculated using Density Functional Theory (DFT). This synergistic approach has become a powerful method for validating the structures of organic compounds.

The process involves first calculating the optimized molecular geometry of the proposed structure (e.g., this compound) at a given level of theory, which includes a specific functional (like B3LYP or PBE0) and a basis set (e.g., 6-311+G(2d,p)). Following geometry optimization, the NMR shielding constants are calculated using a method such as the Gauge-Independent Atomic Orbital (GIAO) method. These shielding constants are then converted into chemical shifts by referencing them against the computed shielding constant of a standard compound, typically TMS, calculated at the same level of theory.

A strong linear correlation between the experimentally measured chemical shifts and the DFT-computed shifts for a proposed structure serves as powerful evidence for its correctness. Deviations between the experimental data and calculated values for other possible isomers would be significantly larger, allowing for unambiguous identification.

X-ray Photoelectron Spectroscopy (XPS) in Surface Interaction Studies (e.g., Catalyst Interfaces)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition, chemical states, and electronic environment of the atoms within the top few nanometers of a material's surface. While not typically used for bulk structural elucidation of a pure compound like 1,6-DIPN, it is an exceptionally powerful tool for studying its interactions at interfaces, such as on the surface of a catalyst. mdpi.com

In the context of catalysis, 1,6-DIPN may be a reactant, intermediate, or product in processes like naphthalene alkylation or hydroprocessing. XPS can be used to investigate the catalyst surface before, during, or after a reaction involving 1,6-DIPN to understand the interaction mechanisms. Key information that could be obtained includes:

Adsorption and Bonding: By analyzing the high-resolution C 1s spectrum, one could potentially distinguish between the carbon atoms of the naphthalene core and the isopropyl groups. Upon adsorption onto a catalyst surface (e.g., a zeolite or a supported metal), shifts in the binding energies of these carbon atoms could indicate the nature of the interaction. For example, a π-interaction between the aromatic ring and the catalyst's active sites would affect the electronic environment of the ring carbons, which would be observable in the C 1s spectrum. mdpi.comresearchgate.net

Surface Reactions: XPS can identify changes in the chemical state of the catalyst's active elements (e.g., metals like Ni, Mo, or W in hydroprocessing catalysts) upon interaction with the organic molecule. mdpi.com It can also detect the formation of surface deposits, such as coke, by monitoring the shape and position of the C 1s peak.

Catalyst Deactivation: The technique can be used to analyze deactivated catalysts to determine the nature of poisoning or fouling species derived from 1,6-DIPN or its reaction byproducts.

Other Advanced Analytical Techniques for Characterization of Complex Mixtures and Reaction Products

The synthesis of a specific diisopropylnaphthalene isomer, such as 1,6-DIPN, typically results in a complex mixture containing multiple other isomers as well as mono- and tri-alkylated naphthalenes. nih.gov Therefore, advanced separation and identification techniques are essential for analyzing the reaction products.

Gas Chromatography (GC): Gas chromatography is the most widely used technique for separating the volatile isomers of diisopropylnaphthalene. nih.govmq.edu.au By using high-resolution capillary columns, particularly those with polar stationary phases, it is possible to achieve separation of many of the ten possible DIPN isomers. nih.govacs.org Research has shown the successful separation of seven isomers, including 1,6-DIPN, from alkylation product mixtures. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of a gas chromatograph to a mass spectrometer is the definitive method for both separating and identifying the components of a DIPN mixture. nih.govnih.govmq.edu.au As each isomer is separated by the GC column, it enters the mass spectrometer, where it is ionized and fragmented. While the isomers have the same molecular ion peak (m/z = 212), their fragmentation patterns can show subtle differences. More importantly, the combination of the unique retention time from the GC and the mass spectrum provides a high degree of confidence in the identification of each isomer, including 1,6-DIPN. mq.edu.au

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used to analyze DIPN isomer mixtures. nih.govacs.org It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. HPLC can be particularly useful for isolating specific isomers for subsequent analysis by other methods like NMR. nih.gov

Applications of 1,6 Diisopropylnaphthalene in Chemical Sciences

As a Building Block in Organic Synthesis

1,6-Diisopropylnaphthalene (1,6-DIPN) is a pivotal starting material in the synthesis of a variety of valuable organic compounds. Its robust naphthalene (B1677914) core and reactive isopropyl groups make it a versatile precursor for creating complex aromatic structures and high-performance materials.

Precursor for Advanced Aromatic Intermediates (e.g., Naphthalenedicarboxylic Acids)

A primary application of this compound is its role as a precursor to 2,6-naphthalenedicarboxylic acid (2,6-NDCA). wikipedia.orgwikipedia.orgsmolecule.com This transformation is typically achieved through liquid-phase air oxidation of the isopropyl groups. researchgate.netresearchgate.net The reaction is generally carried out at elevated temperatures and pressures in the presence of a catalyst system. researchgate.net

Commonly, a mixed-metal catalyst, such as a combination of cobalt acetate (B1210297) and manganese acetate, is employed, often with a bromide promoter like potassium bromide. researchgate.netresearchgate.net The choice of solvent is also critical, with acetic acid and propionic acid mixtures being effective. researchgate.net Under optimized conditions, this oxidation process can achieve high yields and purity of 2,6-NDCA. researchgate.net

The resulting 2,6-naphthalenedicarboxylic acid is a highly sought-after aromatic intermediate, primarily due to its use in the production of advanced polymers. wikipedia.orgnih.gov

Table 1: Optimized Conditions for the Synthesis of 2,6-Naphthalenedicarboxylic Acid from 2,6-Diisopropylnaphthalene (B42965)

| Parameter | Optimized Condition |

| Reactant | 2,6-Diisopropylnaphthalene |

| Catalyst System | Cobalt acetate, Manganese acetate, Potassium bromide, Potassium acetate |

| Solvent | Propionic acid and Acetic acid mixture |

| Temperature | 200°C |

| Pressure | 3 MPa |

| Reaction Time | 4-5 hours |

| Yield | 82.76% |

| Purity | 98.56% |

This data is based on a study of the liquid-phase air oxidation of 2,6-diisopropylnaphthalene. researchgate.net

Synthesis of High-Performance Polymers (e.g., Polyethylene (B3416737) Naphthalate (PEN), Liquid Crystalline Polymers)

The 2,6-naphthalenedicarboxylic acid derived from this compound is a key monomer in the synthesis of high-performance polymers, most notably polyethylene naphthalate (PEN). wikipedia.orgnih.gov PEN is a polyester (B1180765) with a structure analogous to polyethylene terephthalate (B1205515) (PET), but the presence of the naphthalene ring in PEN imparts superior properties. nih.govsuprapol.com

The synthesis of PEN from 2,6-NDCA is typically achieved through a polycondensation reaction with ethylene (B1197577) glycol. suprapol.comgoogle.com This can be carried out via a direct esterification process or an ester-interchange reaction with dimethyl 2,6-naphthalenedicarboxylate. google.comwikipedia.org

Table 2: Comparison of Properties of PEN and PET

| Property | Polyethylene Naphthalate (PEN) | Polyethylene Terephthalate (PET) |

| Thermal Stability | Higher | Lower |

| Gas Barrier (O₂, CO₂) | Superior | Inferior |

| Mechanical Strength | Higher | Lower |

| UV Resistance | Better | Poorer |

| Chemical Resistance | Enhanced | Standard |

The enhanced properties of PEN make it suitable for demanding applications such as high-performance films, fibers, and advanced packaging. suprapol.comwikipedia.orgacs.org

The rigid and planar structure of the naphthalene unit derived from this compound also makes it a valuable component in the synthesis of liquid crystalline polymers (LCPs). medcraveebooks.com LCPs are a class of materials that exhibit properties between those of conventional liquids and solid crystals. medcraveebooks.com The incorporation of the naphthalene moiety into the polymer backbone can enhance the thermal stability and mechanical properties of the resulting LCPs. rsc.org

Role in Catalysis

While this compound is primarily known as a synthetic building block, it also finds applications in the field of catalysis, particularly as a component of reaction media.

As Ligands in Transition Metal Complexes

The use of this compound as a direct ligand in transition metal complexes is not widely reported in the scientific literature. Transition metal catalysis often relies on ligands that can coordinate to the metal center and modulate its electronic and steric properties. azom.commdpi.com While aromatic compounds can in some cases act as ligands, there is no significant body of research indicating that this compound is commonly employed for this purpose.

In Catalytic Reaction Media (e.g., Solvents, Heat Transfer Fluids)

Diisopropylnaphthalene, as a mixture of isomers including 1,6-DIPN, is utilized as a high-performance synthetic heat transfer fluid. schultzchem.com Its desirable properties for this application include high thermal stability, a high boiling point, a high flash point, and a low pour point. schultzchem.com These characteristics make it suitable for use in a wide range of industrial chemical processes that require precise temperature control, which is often crucial for catalytic reactions. schultzchem.com

The excellent thermal stability of diisopropylnaphthalene allows it to be used in systems operating at temperatures up to 330°C for extended periods with minimal degradation. schultzchem.com Its low viscosity and good pumpability ensure efficient heat transfer. schultzchem.com

Furthermore, the solvent properties of diisopropylnaphthalene make it a suitable medium for certain catalytic reactions. schultzchem.comresearchgate.net For instance, in the alkylation of naphthalene, cyclohexane (B81311) has been used as a solvent, indicating the utility of non-polar, high-boiling solvents in such transformations. researchgate.netresearchgate.net The chemical inertness and high boiling point of diisopropylnaphthalene make it an effective solvent for reactions that require high temperatures and a non-reactive environment.

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent intermolecular forces. wikipedia.org Host-guest chemistry, a central concept in supramolecular chemistry, involves the complexation of a "guest" molecule within a "host" molecule. wikipedia.orgthno.org

There is limited specific information in the current scientific literature detailing the role of this compound in supramolecular chemistry and host-guest systems. While the naphthalene core is a component of some host molecules, the specific use of the 1,6-diisopropyl substituted version is not a prominent area of research. However, the general principles of host-guest chemistry suggest that the aromatic system of this compound could potentially interact with other molecules through π-π stacking and van der Waals forces. researchgate.netmdpi.com

Potential as Guest Molecules in Inclusion Complexes

There is a lack of specific experimental studies documenting this compound as a guest molecule in inclusion complexes with common host molecules like cyclodextrins or calixarenes. Inclusion complexes are supramolecular assemblies where a "guest" molecule is encapsulated within the cavity of a larger "host" molecule, altering the guest's physical properties.

The potential for this compound to act as a guest is rooted in its physicochemical properties. The molecule is hydrophobic and possesses a rigid naphthalene core with two bulky isopropyl groups. These features are ideal for forming stable complexes with hosts that have hydrophobic cavities.

The key distinguishing feature of the 1,6-isomer is its asymmetry. Unlike the linear 2,6-DIPN, the placement of isopropyl groups at the 1- (alpha) and 6- (beta) positions would create a distinct steric and electronic profile. This asymmetry would likely lead to:

Selective Binding: The specific shape of this compound might allow it to fit preferentially into host cavities that are sterically complementary, potentially enabling its separation from other isomers through selective complexation.

Different Binding Geometries: The orientation of the 1,6-DIPN guest within a host cavity would differ significantly from that of its symmetric isomers, influencing the strength and nature of the non-covalent interactions (e.g., hydrophobic, van der Waals, and CH-π interactions) that stabilize the complex.

Design of Supramolecular Assemblies Incorporating Diisopropylnaphthalene Moieties

The use of this compound as a deliberate building block, or moiety, for the design of new supramolecular assemblies is not documented in current research. Supramolecular assembly involves the spontaneous organization of molecules into ordered structures through non-covalent interactions.

The structure of the constituent molecules is paramount in dictating the final architecture of the assembly. The linear and symmetric shape of 2,6-DIPN, for example, is more conducive to forming ordered, repeating structures like liquid crystals or well-packed crystal lattices.

In contrast, the less symmetric structure of this compound would likely frustrate the formation of highly ordered, close-packed assemblies. Its bent shape could introduce defects or lead to the formation of more complex, less predictable, or amorphous structures. While often seen as a disadvantage for creating crystalline materials, this characteristic could potentially be exploited to design materials with unique properties, such as amorphous thin films or molecular glasses.

Molecular Recognition Phenomena Involving this compound

Specific studies on molecular recognition phenomena involving this compound are absent from the scientific literature. Molecular recognition is the specific, non-covalent binding of two or more molecules. It is the fundamental principle behind host-guest chemistry and supramolecular self-assembly.

For a host molecule to "recognize" this compound, it would need a binding site that is highly complementary to the guest's unique three-dimensional shape and electronic surface. The distinct placement of the isopropyl groups on the 1,6-isomer creates a specific steric footprint that a potential host would need to match.

The development of a synthetic receptor for this compound would represent a significant challenge in molecular design but could provide a highly selective method for its detection or separation from other DIPN isomers. The non-symmetrical nature of the molecule would require a host with a similarly asymmetric and conformationally well-defined cavity to achieve high binding affinity and selectivity.

Applications in Organic Electronics (e.g., as a component in conjugated systems or OLED materials, if applicable)

There are no known applications of this compound in the field of organic electronics. The naphthalene core is a known component in some organic semiconductor materials; however, the specific structure of the 1,6-isomer makes it an unlikely candidate for efficient charge-transporting applications.

In materials designed for organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), efficient charge transport relies on the close packing of conjugated π-systems between adjacent molecules. The bulky, non-conjugated isopropyl groups on the naphthalene core act as insulating aliphatic side chains. These groups would severely hinder the intermolecular π-π stacking necessary for charge to move through the material.

While functionalized derivatives of other naphthalene isomers are explored for such applications, the steric hindrance caused by the isopropyl groups in 1,6-DIPN would likely lead to materials with very low charge carrier mobility, making it unsuitable for use as an active semiconductor layer. Its primary role in electronics, if any, would be limited to that of a passive component, such as a high-boiling-point solvent or a plasticizer in a polymer matrix.

Data Tables

The purification of this compound is challenging due to the close boiling points of the various isomers formed during synthesis. This similarity in physical properties is a major reason for the limited availability of the pure 1,6-isomer for research into its specific applications.

| Diisopropylnaphthalene Isomer | Boiling Point (°C) | Difference from 2,6-DIPN (°C) |

|---|---|---|

| 1,3-Diisopropylnaphthalene | 308.6 | -11.0 |

| 1,7-Diisopropylnaphthalene | 309.2 | -10.4 |

| 1,5-Diisopropylnaphthalene | 311.1 | -8.5 |

| 1,4-Diisopropylnaphthalene | 314.6 | -5.0 |

| 2,7-Diisopropylnaphthalene | 317.0 | -2.6 |

| This compound | 317.5 | -2.1 |

| 2,3-Diisopropylnaphthalene | 318.0 | -1.6 |

| 2,6-Diisopropylnaphthalene | 319.6 | 0.0 |

Analytical and Environmental Research on Diisopropylnaphthalene Isomers

Challenges in Isomer Separation and Identification in Complex Matrices

A primary challenge in the analytical and environmental study of 1,6-diisopropylnaphthalene is its separation and identification from the other nine DIPN isomers within complex environmental and industrial samples nih.gov. The isomers of DIPN possess very similar physical and chemical properties, which complicates their differentiation using standard analytical techniques nih.gov.

The key difficulties include:

Similar Physicochemical Properties: All ten DIPN isomers share the same molecular weight and exhibit only slight differences in properties like boiling points, making separation by distillation challenging nih.gov. For instance, the boiling points of 2,6-DIPN and 2,7-DIPN differ by only 2.6°C nih.gov. This similarity extends to their chromatographic behavior, leading to co-elution, where multiple isomers exit a chromatography column at nearly the same time, appearing as a single peak mq.edu.auresearchgate.net.

Complex Matrices: Environmental samples, such as sediments, and materials like recycled paper are inherently complex, containing numerous other compounds that can interfere with the analysis researchgate.net. These interferences can mask the presence of trace amounts of DIPN isomers, leading to inaccurate quantification or misidentification mq.edu.auresearchgate.net.

Co-elution in Gas Chromatography: While gas chromatography (GC) is a widely used technique, it often fails to achieve complete baseline separation of all DIPN isomers on standard columns nih.gov. For example, on commonly used apolar columns, 2,7-DIPN and 1,6-DIPN are known to co-elute, making individual quantification difficult without more advanced techniques mq.edu.au. Some isomers, like 1,2-DIPN, may not be detected at all with certain GC methods nih.gov.

These challenges necessitate the development of highly selective analytical methods to accurately identify and quantify specific isomers like 1,6-DIPN in various samples.

Development of Advanced Chromatographic and Spectroscopic Methods for Trace Analysis

To overcome the challenges of isomer separation, researchers have developed and applied more sophisticated analytical methods. These advanced techniques offer improved resolution and selectivity, enabling the trace analysis of individual DIPN isomers, including 1,6-DIPN.

Advanced Chromatographic Methods: